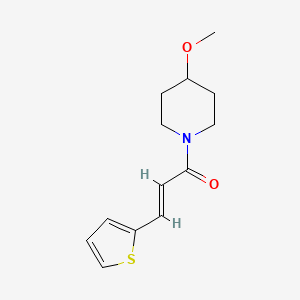![molecular formula C14H16N2O2 B6443949 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640896-57-5](/img/structure/B6443949.png)
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine is a versatile chemical compound with a unique structure that combines a pyridine ring with an azetidine moiety linked through an ether bond to a methylfuran group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylfuran Group: The methylfuran group is introduced via alkylation reactions using suitable reagents.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage, often facilitated by catalytic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce fully saturated azetidine-pyridine compounds.
Scientific Research Applications
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of structural features. The presence of the azetidine ring and the furan moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-2-3-13(17-11)8-16-9-14(10-16)18-12-4-6-15-7-5-12/h2-7,14H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWGGBLIDAAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6443874.png)
![5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6443875.png)
![2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6443881.png)
![3-[Methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
![4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6443893.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6443898.png)

![6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6443914.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine](/img/structure/B6443921.png)
![5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443922.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine](/img/structure/B6443939.png)
![3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6443961.png)
![4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6443967.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6443983.png)
